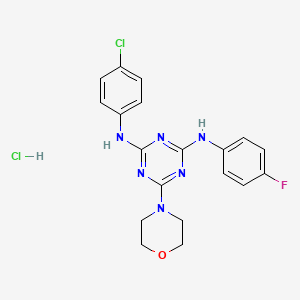![molecular formula C20H28N8O2S B6506961 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea CAS No. 886961-30-4](/img/structure/B6506961.png)
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea” is a complex organic molecule that contains several functional groups, including a triazine ring, two morpholine rings, and a thiourea group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings suggests that this compound could have a planar structure, while the thiourea group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring is known to undergo reactions with nucleophiles, while the morpholine rings could act as bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar morpholine rings and the nonpolar triazine ring .科学的研究の応用
Parkinson’s Disease Research
This compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors, which are potentially useful in the treatment of Parkinson’s disease . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and this compound has shown promise in inhibiting this activity .
Brain Penetrant Research
The compound has been found to be a highly potent, brain penetrant, and selective LRRK2 inhibitor . This makes it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative disorders like Parkinson’s disease .
Kinome Selectivity Studies
The compound has been used in studies focusing on improving kinome selectivity using a surrogate crystallography approach . This is important in the development of targeted therapies for various diseases .
Herbicide Research
Computational studies have suggested that this compound could be a promising herbicide . It has shown a higher binding affinity and inhibition constant than the reference ligand molecule .
Flame Resistant Material Testing
The compound “F2703-0012” is associated with a standard test method for Unsteady-State Heat Transfer Evaluation of Flame Resistant Materials for Clothing with Burn Injury Prediction . This test method measures the non-steady state heat transfer through flame-resistant materials for clothing subjected to a combined convective and radiant heat exposure .
Indole Derivative Synthesis
While not directly mentioned, the compound’s structure suggests potential relevance in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, and play a main role in cell biology .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-3-4-16(13-15(14)2)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHBROJQBHGOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6506887.png)
![N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6506903.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506908.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B6506916.png)
![N-(3-chlorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506927.png)
![ethyl 1-(4-methylphenyl)-4-{[(naphthalen-1-yl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506941.png)
![ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506942.png)
![methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6506950.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6506955.png)

![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6506995.png)